An In-depth Technical Guide to the Basic Properties of 4-Aminoazetidin-2-one
An In-depth Technical Guide to the Basic Properties of 4-Aminoazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical, physical, and biological properties of 4-Aminoazetidin-2-one. This compound, a fundamental β-lactam, serves as a critical structural motif and building block in the synthesis of a wide array of pharmaceutical agents. Understanding its basic properties, including stability and reactivity, is paramount for its effective application in drug discovery and development.
Core Chemical and Physical Properties
4-Aminoazetidin-2-one, also known as 4-amino-β-lactam, is a four-membered heterocyclic compound containing a nitrogen atom and a carbonyl group.[1] Its structure is foundational to penicillin and cephalosporin antibiotics.[1] While specific experimental data for the unsubstituted 4-Aminoazetidin-2-one is limited in publicly available literature, its properties can be inferred from closely related structures and the general characteristics of the azetidinone ring system.
Table 1: Physicochemical Properties of 4-Aminoazetidin-2-one and Related Compounds
| Property | Value (4-Aminoazetidin-2-one) | Notes |
| Molecular Formula | C₃H₆N₂O | |
| Molecular Weight | 86.09 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Based on similar small molecule lactams. |
| pKa (of amino group) | Estimated: 7.5 - 8.5 | The basicity of the 4-amino group is influenced by the strained lactam ring. The pKa of a typical primary amine is around 9-10.[2] |
| β-Lactam Carbonyl IR Stretch | ~1740-1790 cm⁻¹ | This characteristic high-frequency stretch is a hallmark of the strained four-membered ring system.[3] |
Basicity and pKa Considerations
The primary amino group at the 4-position imparts basic properties to the molecule. The precise pKa is critical for understanding its behavior in physiological environments and for developing synthetic strategies. The electron-withdrawing nature of the adjacent carbonyl group and the ring strain of the β-lactam are expected to reduce the basicity of the amino group compared to a simple primary amine.
A standard method for the experimental determination of the pKa of the amino group in 4-Aminoazetidin-2-one involves potentiometric titration.
-
Preparation of Analyte Solution: Accurately weigh a sample of 4-Aminoazetidin-2-one and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25°C). Use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated. The equivalence point is identified as the point of maximum slope on the titration curve.
Stability of the β-Lactam Ring
A defining characteristic of 4-Aminoazetidin-2-one is the inherent reactivity and instability of the β-lactam ring.[4] This strain-driven reactivity is the basis for the mechanism of action of β-lactam antibiotics but also presents a significant challenge for handling and storage.[4][5]
-
Hydrolysis: The β-lactam ring is susceptible to hydrolysis, which involves the cleavage of the amide bond. This degradation is catalyzed by both acidic and basic conditions.[6] The rate of hydrolysis is highly dependent on pH, temperature, and the presence of nucleophiles or metal ions.[5][6]
-
Thermal Stability: β-lactam compounds can degrade at elevated temperatures. For long-term storage, temperatures of -80°C are often required to maintain stability.[4] Short-term stability can vary, with some β-lactams being stable for hours or days at room temperature or under refrigeration, while others degrade rapidly.[4][5]
Table 2: General Stability of β-Lactam Antibiotics in Various Conditions
| Condition | General Stability Profile | Reference |
| Room Temperature (Aqueous) | Unstable; degradation can be significant within hours to days. | [5] |
| Refrigerated (4-6°C, Aqueous) | Improved stability; may be stable for 24 hours to one week depending on the specific compound. | [4] |
| Frozen (-20°C to -80°C, Aqueous) | Generally stable for extended periods (months to a year). | [4][5] |
| pH (Aqueous) | U-shaped stability profile; maximal stability is typically observed between pH 4-7, with rapid degradation under more acidic or basic conditions. | [6] |
To quantify the stability of 4-Aminoazetidin-2-one under various conditions, a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is typically employed.
-
Sample Preparation: Prepare stock solutions of 4-Aminoazetidin-2-one in an appropriate solvent. Dilute the stock into different aqueous buffer solutions (e.g., pH 4, 7, 9) to a final working concentration.
-
Incubation: Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition. Quench any further degradation by adding a strong acid (if compatible with the analytical method) or by immediate freezing.
-
HPLC/LC-MS Analysis: Analyze the samples using a validated reverse-phase HPLC or LC-MS/MS method to separate the parent compound from its degradation products.
-
Quantification: Calculate the concentration of the remaining 4-Aminoazetidin-2-one at each time point by comparing its peak area to a standard curve.
-
Data Analysis: Plot the concentration of the compound versus time for each condition. From this data, the degradation rate constant and half-life (t₁/₂) can be determined.
Mandatory Visualizations
The following diagram illustrates a typical workflow for assessing the chemical stability of 4-Aminoazetidin-2-one.
Caption: Workflow for assessing the chemical stability of 4-Aminoazetidin-2-one.
The diagram below outlines the fundamental degradation pathways of the β-lactam ring under acidic and basic conditions.
Caption: General hydrolysis pathways for the β-lactam ring in 4-Aminoazetidin-2-one.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 4-Aminoazetidin-2-one is the carbonyl (C=O) stretching vibration of the β-lactam ring, which appears at a characteristically high wavenumber (typically 1740-1790 cm⁻¹), indicative of the high degree of ring strain.[3] N-H stretching vibrations from the amino group would also be expected around 3300-3500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the protons on the azetidinone ring. The chemical shifts and coupling constants between the protons at the C3 and C4 positions are diagnostic of their relative stereochemistry (cis or trans).[3] ¹³C NMR would show a characteristic downfield signal for the carbonyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of the compound and for studying its fragmentation patterns.[7][8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Synthesis and Biological Relevance
4-Aminoazetidin-2-one and its derivatives are key intermediates in the synthesis of a vast range of biologically active molecules, particularly β-lactam antibiotics.[3] The synthesis of the azetidin-2-one core is often achieved via a [2+2] cycloaddition between a ketene and an imine, a reaction known as the Staudinger synthesis.[3]
Derivatives of the core 4-Aminoazetidin-2-one structure have been investigated for a range of biological activities beyond antibacterial action, including roles as inhibitors of various enzymes and as scaffolds in antitubercular and anticancer research.[9][10] The amino group at the C4 position provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR).
References
- 1. researchgate.net [researchgate.net]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. mdpi.com [mdpi.com]
- 4. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 7. Structure determination of 4-azido-2-pyrimidinone nucleoside analogs using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
